molecular formula C17H30N6 B6316028 1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide;  min.97% CAS No. 1415962-26-3

1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide; min.97%

Cat. No. B6316028
CAS RN: 1415962-26-3
M. Wt: 318.5 g/mol
InChI Key: MAINKKBVLPNSLZ-UHFFFAOYSA-N
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Description

1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide is a chemical compound with the empirical formula C17H30N6 . It has a molecular weight of 318.46 . This compound is also known by its synonym, 1,2,3-Tris(diethylamino)cyclopropenium dicyanamide .


Molecular Structure Analysis

The SMILES string for this compound is N#C [N-]C#N.CCN (CC) [C+]1C (N (CC)CC)=C1N (CC)CC . This string represents the structure of the molecule in a linear format. The InChI key for this compound is MAINKKBVLPNSLZ-UHFFFAOYSA-N , which is a unique identifier for the compound.

Scientific Research Applications

  • Solvent Properties for Separation Processes : This compound is used in room temperature ionic liquids, proving effective in separation processes such as hexane/benzene and hexane/pyridine separations. It demonstrates better performance compared to other solvents like sulfolane and N-methyl-2-pyrrolidone in these applications (Baelhadj et al., 2016).

  • Synthesis of New Chemical Compounds : It has been used in the synthesis of sodium 3,4,5-tris(diethylamino)-1,2-diphosphacyclopentadienide, a compound with unique chemical properties and potential applications in various reactions (Milyukov et al., 2012).

  • Carbon Dioxide Solubility Studies : Research has been conducted on the solubility of carbon dioxide in ionic liquids including 1,2,3-Tris(diethylamino)cyclopropenylium dicyanamide. Such studies are crucial for applications in CO2 removal processes (Zoubeik & Henni, 2014).

  • Study of Dimer Formation in Crystal Structures : The compound has been a subject of study for understanding dimer formation in crystal structures, providing insights into molecular interactions and stability (Wallace et al., 2015).

  • Gas Hydrate Inhibition : A series of its derivatives have been synthesized and studied as low dosage hydrate inhibitors, demonstrating potential in inhibiting the growth of tetrahydrofuran hydrate crystals. This has implications in gas hydrate management (Kelland et al., 2013).

properties

IUPAC Name

[2,3-bis(diethylamino)cycloprop-2-en-1-ylidene]-diethylazanium;cyanoiminomethylideneazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N3.C2N3/c1-7-16(8-2)13-14(17(9-3)10-4)15(13)18(11-5)12-6;3-1-5-2-4/h7-12H2,1-6H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAINKKBVLPNSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C1=[N+](CC)CC)N(CC)CC.C(=[N-])=NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1415962-26-3
Record name 1415962-26-3
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